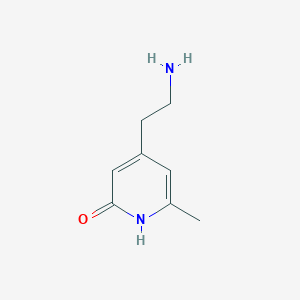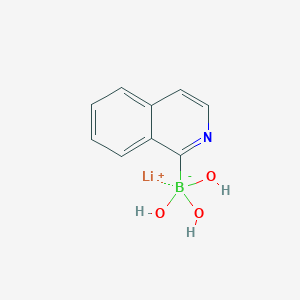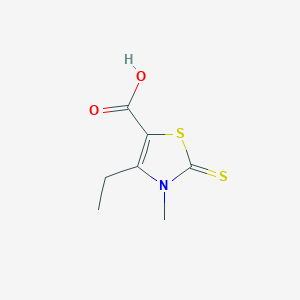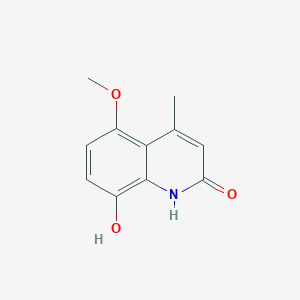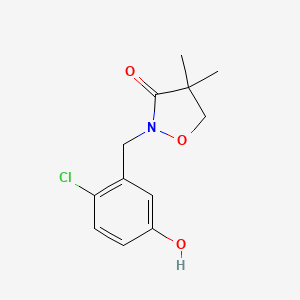
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one
Descripción general
Descripción
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one is a chemical compound with the molecular formula C12H14ClNO3 and a molecular weight of 255.7 g/mol It is known for its unique structure, which includes a chloro-substituted phenyl ring and an oxazolidinone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one typically involves the reaction of 2-chloro-5-hydroxybenzyl alcohol with 4,4-dimethyl-1,2-oxazolidin-3-one under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO) or methyl cyanide . The reaction mixture is usually heated and stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of 2-[(2-chloro-5-oxophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one.
Reduction: Formation of 2-[(2-hydroxy-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one.
Substitution: Formation of 2-[(2-amino-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial cell wall synthesis, leading to its antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Chloro-5-hydroxybenzyl)-4,4-dimethylisoxazolidin-3-one: Similar in structure but with different substituents on the phenyl ring.
2-[(2-Hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the chloro substituent, leading to different chemical properties.
2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Contains a methoxy group instead of a hydroxyl group, affecting its reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro and hydroxyl substituents make it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-[(2-chloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2)7-17-14(11(12)16)6-8-5-9(15)3-4-10(8)13/h3-5,15H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPMUDRCXMUBOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CON(C1=O)CC2=C(C=CC(=C2)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30769850 | |
| Record name | 2-[(2-Chloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30769850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140225-78-1 | |
| Record name | 2-[(2-Chloro-5-hydroxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30769850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



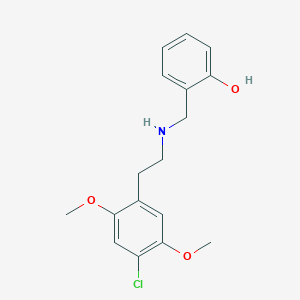

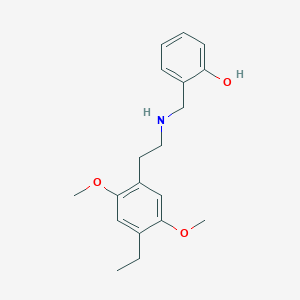
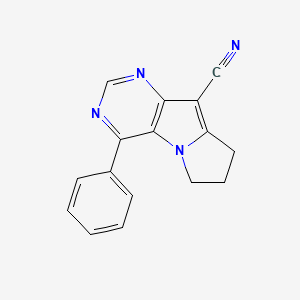
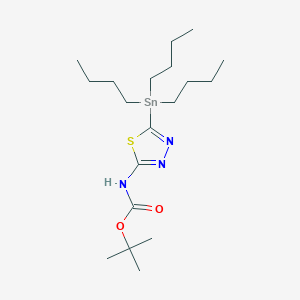

![[3,5-Difluoro-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B1652137.png)

